Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate
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Overview
Description
Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate is an organic compound with a complex structure that includes a hydroxy group, a keto group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by esterification. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are usually carried out under controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high stereoselectivity. Enzymatic reduction processes using diketoreductases have been explored to produce chiral intermediates with high enantiomeric excess . These methods are advantageous due to their efficiency and the ability to operate under milder conditions compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Conversion of the hydroxy group to a keto group.
Reduction: Conversion of the keto group to a secondary alcohol.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-4-phenylbutanoate: Similar structure but lacks the double bond and additional keto group.
Ethyl 5-hydroxy-3-oxohexanoate: Similar functional groups but lacks the phenyl group.
Ethyl 3-oxo-7-phenylheptanoate: Similar structure but lacks the hydroxy group.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and biological interactions .
Properties
CAS No. |
918148-55-7 |
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Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate |
InChI |
InChI=1S/C15H18O4/c1-2-19-15(18)11-14(17)10-13(16)9-8-12-6-4-3-5-7-12/h3-9,13,16H,2,10-11H2,1H3/t13-/m1/s1 |
InChI Key |
NWNVDMRKXHDQDL-CYBMUJFWSA-N |
Isomeric SMILES |
CCOC(=O)CC(=O)C[C@@H](C=CC1=CC=CC=C1)O |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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